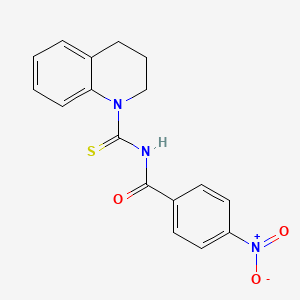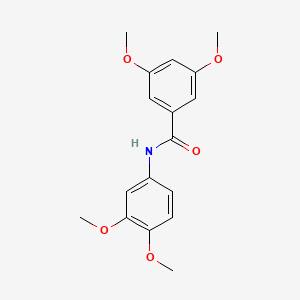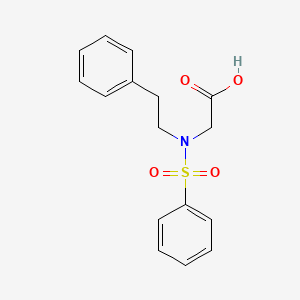![molecular formula C21H30N2O2S B5650960 8-[2-(methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650960.png)
8-[2-(methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of a broader class of compounds known for their diverse pharmacological activities. The focus here is on its synthesis, structural analysis, and chemical behavior excluding its application in drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of diazaspiro decanone derivatives, including compounds similar to the one , typically involves multi-step reactions that yield various substituents at the 8-position. These processes often target modifications to enhance pharmacological activities. For instance, the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity involved creating derivatives with different substituents for screening as potential antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
The structural analysis of diazaspirodecanone derivatives is crucial for understanding their chemical behavior and interaction with biological targets. Techniques like X-ray crystallography, NMR, and mass spectrometry are employed to elucidate their molecular structure. These analyses reveal the presence of spiro arrangements and substituent effects on the overall molecular conformation.
Chemical Reactions and Properties
Diazaspirodecanone compounds undergo various chemical reactions, including cycloaddition and intramolecular cyclization, to form complex heterocyclic systems. These reactions are sensitive to the nature of substituents and can lead to a wide range of structural derivatives with distinct chemical properties (Farag et al., 2008).
Propriétés
IUPAC Name |
8-(2-methylsulfanylpropanoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-17(26-2)20(25)22-13-10-21(11-14-22)15-19(24)23(16-21)12-6-9-18-7-4-3-5-8-18/h3-5,7-8,17H,6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMPDJBEMSFABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)N(C2)CCCC3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(Methylthio)propanoyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methoxy-5-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5650910.png)
![6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5650919.png)
![3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5650936.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650946.png)
![1-acetyl-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5650949.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5650954.png)


![5-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5650973.png)
![8-(3-pyridin-3-ylpropyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650981.png)


